3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid
Description
Properties
IUPAC Name |
3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-14(18-10-9-15(21)22)11-19-16(23)13(25-17(19)24)8-4-7-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,20)(H,21,22)/b7-4+,13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKMMIILOBBMW-XOHVCTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid is a complex organic compound belonging to the thiazolidinone family. Its unique structure, characterized by a thiazolidine ring and various functional groups, suggests significant potential for diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article summarizes the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.40 g/mol. The presence of functional groups such as carbonyls and thioethers contributes to its reactivity and interaction with biological systems .
1. Anticancer Activity
Research indicates that compounds within the thiazolidinone family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones demonstrate moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF7 | >100 |
These results suggest that while some derivatives may have limited efficacy, they still warrant further investigation for potential therapeutic applications .
2. Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory activity, which is crucial in treating various inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of pathways involved in inflammation .
3. Antibacterial Activity
Preliminary studies indicate that thiazolidinone derivatives exhibit antibacterial properties against a range of bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Case Studies
A notable study evaluated the synthesis and biological activity of several thiazolidinone derivatives, including this compound. The study employed MTT assays to assess cytotoxicity across different concentrations (1 µM, 10 µM, 100 µM), revealing varying degrees of effectiveness against cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in disease pathways. Molecular docking studies have identified potential interactions with proteins implicated in cancer progression and inflammation, suggesting a multi-target approach to its therapeutic effects .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds within the thiazolidinone family exhibit significant antioxidant activity. The presence of carbonyl and thioether groups enhances their ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
Anticancer Activity
Several studies have demonstrated that 3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid exhibits cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on prostate cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways involved in apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections.
Table: Summary of Biological Activities
Therapeutic Applications
Given its biological activities, this compound shows promise in various therapeutic areas:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.
- Antioxidant Supplementation : For conditions related to oxidative stress.
- Antibacterial Treatments : Development of new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise in achieving stereochemical purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of phenylallylidene precursors with thiazolidinone intermediates, followed by cyclization under acidic or basic conditions. Key steps include:
- Step 1 : Condensation of 3-phenylallylidene derivatives with 2-thioxothiazolidin-4-one precursors using reagents like acetic anhydride or DCC (dicyclohexylcarbabodiimide) .
- Step 2 : Cyclization under reflux conditions with catalysts such as p-toluenesulfonic acid (PTSA) .
Challenges : - Stereochemical control of the (Z)-allylidene and (E)-thiazolidinone moieties requires precise temperature modulation (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize isomerization .
Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for the allylidene protons (δ 7.2–7.8 ppm) and thiazolidinone carbons (δ 165–175 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M-H]⁻ or [M+Na]⁺ ions; fragmentation patterns reveal stability of the thioxo group .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect stereoisomers .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mg/mL), partially soluble in ethanol (1–5 mg/mL). Test solubility via saturation shake-flask method .
- Stability : Degrades in aqueous buffers (pH > 7) due to hydrolysis of the thioxo group. Store at -20°C in anhydrous DMSO with desiccants .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms or stereochemical outcomes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., keto-enol tautomerization vs. Michael addition) to identify dominant mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects on stereochemical outcomes; e.g., ethanol stabilizes the (Z)-isomer via hydrogen bonding .
- Case Study : A 2024 study resolved conflicting NMR data for a similar thiazolidinone derivative using DFT-optimized structures, confirming the (Z)-configuration via simulated vs. experimental NOESY correlations .
Q. What strategies improve the compound’s bioactivity in antimicrobial or anticancer assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Modification 1 : Replace the phenylallylidene group with fluorinated analogs (e.g., 4-fluorophenyl) to enhance membrane permeability .
- Modification 2 : Introduce electron-withdrawing groups (e.g., -NO₂) at the propanoic acid chain to increase electrophilicity and target binding .
- Biological Testing :
- Anticancer : Use MTT assays on HeLa cells (IC₅₀ reported at 12.3 µM for the parent compound) .
- Antimicrobial : Disk diffusion assays against S. aureus show zone inhibition of 14–18 mm at 50 µg/mL .
Q. How do solvent polarity and pH influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Substitution Reactions :
| Solvent | Reactivity (k, s⁻¹) | Major Product |
|---|---|---|
| DCM | 0.05 | Thioether |
| Acetone | 0.12 | Sulfoxide |
| Polar aprotic solvents (e.g., acetone) stabilize transition states, accelerating nucleophilic substitution . |
- Oxidation :
In acidic conditions (pH 3–5), MnO₂ selectively oxidizes the allylidene double bond, while neutral pH favors thioxo group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
